Superior In Vitro Potency Against Leukotriene D4 and B4 Release Compared to Zileuton and MK-886
In a direct head-to-head comparison using antigen-stimulated guinea-pig lung tissue, ZD 2138 inhibited the release of leukotriene D4 (LTD4) and leukotriene B4 (LTB4) with IC50 values of 0.3 ± 0.06 µM and 0.4 ± 0.09 µM, respectively [1]. Under identical experimental conditions, the clinically used 5-LO inhibitor zileuton exhibited IC50 values of 14.8 ± 1.8 µM, representing a 37- to 49-fold lower potency [1]. The FLAP inhibitor MK-886 showed an IC50 of 9.3 ± 3.2 µM, approximately 23- to 31-fold less potent than ZD 2138 [1]. This quantitative potency advantage is observed across both cysteinyl leukotriene (LTD4) and non-cysteinyl leukotriene (LTB4) pathways.
| Evidence Dimension | Inhibition of antigen-induced leukotriene release (IC50) |
|---|---|
| Target Compound Data | ZD 2138: LTD4 IC50 = 0.3 ± 0.06 µM; LTB4 IC50 = 0.4 ± 0.09 µM |
| Comparator Or Baseline | Zileuton: LTD4 IC50 = 14.8 ± 1.8 µM; MK-886: LTD4 IC50 = 9.3 ± 3.2 µM |
| Quantified Difference | ZD 2138 is 49-fold (LTD4) and 37-fold (LTB4) more potent than zileuton; 31-fold (LTD4) and 23-fold (LTB4) more potent than MK-886 |
| Conditions | Antigen-stimulated guinea-pig lung tissue in vitro |
Why This Matters
Higher potency at the target enzyme reduces the required dose for effective leukotriene inhibition, which may minimize off-target effects and improve the therapeutic index in preclinical studies.
- [1] Kusner EJ, Buckner CK, Dea DM, DeHaas CJ, Huff RM, Krell RD. The 5-lipoxygenase inhibitors ZD2138 and ZM230487 are potent and selective inhibitors of several antigen-induced guinea-pig pulmonary responses. Eur J Pharmacol. 1994;257(3):285-292. View Source
